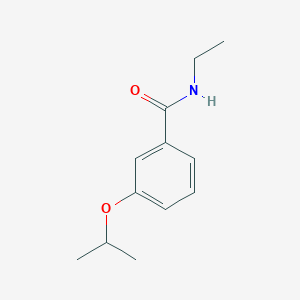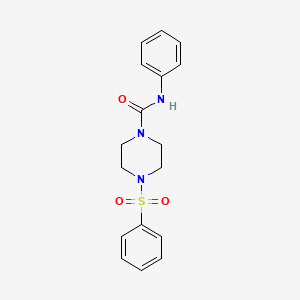
N-ethyl-3-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-3-isopropoxybenzamide (EI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EI is a member of the family of benzamides, which are known for their diverse biological activities.
作用机制
N-ethyl-3-isopropoxybenzamide acts as a positive allosteric modulator of the GABA receptor. This means that it enhances the activity of the receptor by binding to a site other than the receptor's active site. The GABA receptor is responsible for the inhibition of neuronal activity in the brain. By enhancing the activity of this receptor, this compound can increase the inhibitory tone in the brain, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its modulation of the GABA receptor. Studies have shown that this compound can increase the binding affinity of GABA to the receptor, leading to an increase in the inhibitory tone in the brain. This can result in various physiological effects such as sedation, anxiolysis, and anticonvulsant effects.
实验室实验的优点和局限性
One of the main advantages of using N-ethyl-3-isopropoxybenzamide in lab experiments is its specificity for the GABA receptor. This allows researchers to study the effects of GABA modulation without interfering with other neurotransmitter systems. However, one limitation of using this compound is its low solubility in water, which can make it challenging to administer in experiments.
未来方向
There are several potential future directions for the research on N-ethyl-3-isopropoxybenzamide. One area of interest is the development of more potent and selective modulators of the GABA receptor. This could lead to the development of more effective treatments for neurological disorders. Another potential direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate system. This could provide insights into the complex interactions between different neurotransmitter systems in the brain.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various scientific research areas, particularly in the field of neuroscience. Its specificity for the GABA receptor makes it a valuable tool for studying the effects of GABA modulation on neuronal activity. Further research on this compound could lead to the development of more effective treatments for neurological disorders and a better understanding of the complex interactions between different neurotransmitter systems in the brain.
合成方法
N-ethyl-3-isopropoxybenzamide can be synthesized through a simple reaction between 3-isopropoxybenzoic acid and N-ethyl-N-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS). This reaction leads to the formation of this compound as a white crystalline solid with a melting point of 68-70°C.
科学研究应用
N-ethyl-3-isopropoxybenzamide has been found to have potential applications in various scientific research areas. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to have a modulatory effect on the GABA receptor, which plays a crucial role in the regulation of neuronal excitability. This makes this compound a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety.
属性
IUPAC Name |
N-ethyl-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13-12(14)10-6-5-7-11(8-10)15-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPHXPUXSAEBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-chlorophenyl)-N-(1H-1,2,4-triazol-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5318489.png)


![N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide](/img/structure/B5318522.png)
![4-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5318527.png)

![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5318540.png)
![{5-[4-(1-allyl-3-methyl-1H-pyrazol-4-yl)-6-amino-5-cyanopyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5318543.png)
![N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5318559.png)
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5318560.png)
![4-ethyl-2-[(3-ethyl-5-isoxazolyl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5318561.png)
![4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318572.png)
![2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5318578.png)
![1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5318597.png)